1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride is an organic compound notable for its applications in medicinal chemistry and pharmaceutical research. It typically appears as a white crystalline solid and is soluble in water and various organic solvents. This compound is recognized for its potential therapeutic effects, particularly in neurological and infectious diseases, due to its unique molecular structure that combines a benzodiazole core with a piperidine moiety.
The compound can be synthesized through various chemical methods, often involving multi-step procedures that include condensation reactions and cyclizations. Its synthesis is of interest not only for academic research but also for industrial applications, where it serves as a precursor for more complex organic molecules .
1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride belongs to the class of benzodiazoles, which are bicyclic compounds containing a benzene ring fused to a diazole ring. The presence of the piperidine group enhances its biological activity, making it a subject of study for various pharmacological properties .
The synthesis of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves several key steps:
Industrial production often utilizes large-scale batch reactors where temperature and pressure are optimized for maximum yield. Purification steps such as crystallization or recrystallization are employed to isolate the high-purity product .
The molecular structure of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride features:
The molecular formula is typically represented as , with a molecular weight of approximately 220.72 g/mol. The compound's structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .
1-Methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. For instance, oxidation might yield various benzimidazole derivatives, while substitution reactions can introduce diverse functional groups onto the piperidine moiety .
The mechanism of action of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of enzyme activity, impacting various biochemical pathways associated with disease processes. For example, it has been shown to inhibit certain enzymes involved in neurotransmitter regulation, which can be beneficial in treating neurological disorders .
Key chemical properties include:
Analyses such as Infrared Spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
The applications of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole hydrochloride span several fields:
The core synthesis of 1-methyl-2-(piperidin-3-yl)-1H-1,3-benzodiazole relies on Phillips condensation, a classical method for benzimidazole ring formation. This involves the cyclocondensation of ortho-phenylenediamine with a piperidine-3-carboxylic acid derivative under acidic conditions. A typical route employs N-Boc-piperidinone-3-carboxylic acid as the key intermediate, which reacts with ortho-phenylenediamine in polyphosphoric acid (PPA) at 120–140°C for 8–12 hours. The Boc group is subsequently deprotected using trifluoroacetic acid, yielding the free piperidine-benzimidazole hybrid [1] [9].
The critical N-methylation step introduces the 1-methyl group via nucleophilic substitution. This is achieved by treating the benzimidazole intermediate with methyl iodide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60°C. Alternative alkylating agents like dimethyl sulfate show higher reactivity but generate more impurities. The hydrochloride salt is formed by treating the free base with hydrogen chloride (1.25 equiv.) in ethanol, followed by crystallization from ethanol/diethyl ether mixtures to achieve >98% purity [6].
Carboxylic Acid Derivative | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Piperidinone-3-carboxylic acid | PPA | 130 | 10 | 62 |
Ethyl piperidine-3-carboxylate | 4M HCl | 100 | 12 | 58 |
N-Boc-piperidinone-3-acid | PPA/H₃PO₄ | 140 | 8 | 71 |
Challenges in traditional synthesis include regioselective N-alkylation and piperidine racemization. The benzimidazole nucleus contains two nitrogen atoms (N1 and N3), and methylation without regiocontrol yields mixtures of 1-methyl and 3-methyl isomers. Optimization studies show that pre-coordinating the piperidine nitrogen with a Boc group directs methylation exclusively to N1 of the benzimidazole ring [9]. Additionally, the chiral center at piperidin-3-yl is prone to racemization under acidic cyclization conditions. Using milder catalysts like pyridinium p-toluenesulfonate (PPTS) reduces racemization to <10% [1].
Microwave irradiation significantly enhances the cyclocondensation efficiency for this hybrid scaffold. Reactions conducted in sealed vessels at 150°C with 300 W irradiation reduce synthesis time from 10 hours to 25–40 minutes. A reported protocol combines ortho-phenylenediamine, N-Boc-piperidinone-3-carboxylic acid, and a catalytic amount of ceric ammonium nitrate (CAN) in ethylene glycol under microwave irradiation, achieving 89% yield with 99% regioselectivity for the 2,3-disubstituted benzimidazole [9].
Solvent-free mechanochemical methods offer an alternative green approach. Ball-milling equimolar quantities of ortho-phenylenediamine and piperidinone-3-carboxylic acid with silica gel-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) for 60 minutes delivers the benzimidazole-piperidine hybrid in 82% yield. This eliminates solvent waste and reduces energy consumption by 75% compared to reflux methods [7].
Method | Conditions | Time | Yield (%) | Purity (%) | E-factor |
---|---|---|---|---|---|
Conventional reflux | PPA, 130°C | 10 h | 62 | 95 | 32.1 |
Microwave irradiation | Ethylene glycol, CAN, 150°C, 300 W | 35 min | 89 | 98 | 8.7 |
Solvent-free ball-milling | NaHSO₄-SiO₂, 25 Hz | 60 min | 82 | 97 | 1.2 |
Water-mediated reactions are viable for late-stage N-methylation. Using dimethyl carbonate as a methylating agent in superheated water (200°C, 15 bar) achieves quantitative conversion without bases or phase-transfer catalysts. This avoids hazardous alkyl halides and reduces byproduct formation [9].
Achieving C2 vs. C4 regioselectivity during piperidine functionalization is critical for structural diversification. Palladium-catalyzed C–N coupling enables arylation at the piperidine nitrogen with high selectivity. Using Pd₂(dba)₃/Xantphos as a catalyst system and cesium carbonate as a base, aryl bromides couple exclusively with the piperidine nitrogen of 1-methyl-2-(piperidin-3-yl)-1H-benzimidazole in toluene at 100°C, yielding N-aryl derivatives in 70–85% yield. Competing benzimidazole N-arylation is suppressed by steric hindrance from the 2-piperidinyl group [1] [5].
For C–C bond formation at the piperidine ring, copper-catalyzed Grignard additions show superior control. Treating the N-Boc-protected piperidine with methylmagnesium bromide in the presence of CuI (5 mol%) at −20°C delivers 3-substituted derivatives with >20:1 selectivity for equatorial addition. The stereoselectivity arises from chelation-controlled delivery of the nucleophile to the less hindered face [5].
Reaction Type | Catalyst System | Key Modifier | Regioselectivity | Yield (%) |
---|---|---|---|---|
N-Arylation | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | >99% N over C | 70–85 |
C3-Alkylation | CuI/MeMgBr | N-Boc protection | 95% C3 equatorial | 65 |
Reductive amination | NaBH₃CN, AcOH | – | 89% C3 isomer | 78 |
Enzymatic resolution addresses stereoselectivity challenges. Lipase B from Candida antarctica (CAL-B) selectively acylates the (3R) enantiomer of racemic 1-methyl-2-(piperidin-3-yl)-1H-benzimidazole using vinyl acetate in tert-butyl methyl ether. This yields the (3R)-acetate derivative (>99% ee) and leaves the (3S)-amine enantiomer (>98% ee) for isolation. The resolved enantiomers show distinct pharmacological profiles as histamine H₁ antagonists [1] [6].
Catalytic hydrogenation with chiral modifiers achieves direct enantiocontrol. Using Ir-(R)-Cl,MeO-BIPHEP catalyst under 50 bar hydrogen pressure reduces 1-methyl-2-(piperidin-3-ylidene)-1H-benzimidazole to the saturated piperidine with 94% ee and 20:1 diastereoselectivity for the trans isomer [1].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7